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molecular formula C21H21Cl2N3O3S B8668978 1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((2-nitrophenyl)methyl)- CAS No. 178980-67-1

1H-Imidazole-2-ethanol, 5-((3,5-dichlorophenyl)thio)-4-(1-methylethyl)-1-((2-nitrophenyl)methyl)-

Cat. No. B8668978
M. Wt: 466.4 g/mol
InChI Key: YZUHMVCDFQRXRS-UHFFFAOYSA-N
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Patent
US06147097

Procedure details

2-(2-Carbamoyloxyethyl)-5-(3,5-dichlorophenylthio)-4-isopropyl-1-(o-nitrobenzyl)-1H-imidazole (128c) was obtained from (126c) by the same synthetic process as that for (128a) in Example 140 (yield 87%). mp 163-165° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
87%

Identifiers

REACTION_CXSMILES
C(O[CH2:5][CH2:6][C:7]1[N:8]([CH2:24]C2C=CC=CC=2[N+]([O-])=O)[C:9]([S:15][C:16]2[CH:21]=[C:20]([Cl:22])[CH:19]=[C:18]([Cl:23])[CH:17]=2)=[C:10]([CH:12]([CH3:14])[CH3:13])[N:11]=1)(=O)N.ClC1C=C(SC2N(CC3C=CC=CC=3[N+]([O-])=O)C(CCO)=[N:45]C=2C(C)C)C=C(Cl)C=1.C(OCCC1N(CC2C=CC([N+]([O-])=O)=CC=2)C(SC2C=C(Cl)C=C(Cl)C=2)=C(C(C)C)N=1)(=O)N>>[Cl:23][C:18]1[CH:17]=[C:16]([S:15][C:9]2[N:8]([CH3:24])[C:7]([CH2:6][C:5]#[N:45])=[N:11][C:10]=2[CH:12]([CH3:14])[CH3:13])[CH:21]=[C:20]([Cl:22])[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)OCCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1CC1=C(C=CC=C1)[N+](=O)[O-])CCO)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(=O)OCCC=1N(C(=C(N1)C(C)C)SC1=CC(=CC(=C1)Cl)Cl)CC1=CC=C(C=C1)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=C(C1)Cl)SC1=C(N=C(N1C)CC#N)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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